Methyl 2-(chlorosulfonyl)-5-methylbenzoate
Overview
Description
Methyl 2-(chlorosulfonyl)-5-methylbenzoate is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzoic acid, where the methyl ester group is substituted at the 2-position with a chlorosulfonyl group and at the 5-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-5-methylbenzoate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 5-methylbenzoate. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions, often at low temperatures, to prevent over-chlorosulfonation and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (R-NH2) or alcohols (R-OH) in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-5-methylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 4-(chlorosulfonyl)benzoate: Chlorosulfonyl group at the 4-position instead of the 2-position.
Methyl 2-(sulfonyl)benzoate: Sulfonyl group instead of chlorosulfonyl group.
Uniqueness
Methyl 2-(chlorosulfonyl)-5-methylbenzoate is unique due to the presence of both the chlorosulfonyl and methyl groups, which confer distinct reactivity and properties. The position of these substituents influences the compound’s chemical behavior and its suitability for specific applications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-3-4-8(15(10,12)13)7(5-6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRAHMZXNNIDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153230-09-1 | |
Record name | methyl 2-(chlorosulfonyl)-5-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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